![molecular formula C12H15ClN4O B2809863 3-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyridine hydrochloride CAS No. 1993175-46-4](/img/structure/B2809863.png)
3-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyridine hydrochloride
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Overview
Description
“3-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyridine hydrochloride” is a chemical compound with the molecular formula C12H15ClN4O. It is also known as PPOP. The compound has an average mass of 230.266 Da and a monoisotopic mass of 230.116760 Da .
Molecular Structure Analysis
The molecular structure of “3-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyridine hydrochloride” consists of a pyridine ring attached to an oxadiazole ring, which is further connected to a piperidine ring . The exact spatial configuration can be determined through techniques like X-ray crystallography .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyridine hydrochloride” include its molecular formula (C12H15ClN4O), average mass (230.266 Da), and monoisotopic mass (230.116760 Da) . More specific properties like melting point, boiling point, and density were not found in the sources I retrieved.Scientific Research Applications
Synthesis and Antimicrobial Activity
Compounds containing the piperidine and 1,2,4-oxadiazole motifs, similar to the structure of interest, have been synthesized and evaluated for their antimicrobial activity. For instance, derivatives containing piperidine or pyrrolidine rings linked to a 1,2,4-oxadiazole core have exhibited strong antimicrobial properties. These findings suggest a promising area of research for designing new antimicrobial agents utilizing similar structural frameworks (Krolenko et al., 2016).
Chemical Stability and Reactivity
Research has also been conducted on the chemical stability and reactivity of related compounds, such as 5-aryl-3-[2-(piperidin-1-yl)ethyl]-1,2,4-oxadiazoles. These studies provide valuable insights into the behavior of such compounds under various conditions, offering a foundation for further chemical and pharmacological research (Kayukova et al., 2018).
Anticancer Evaluation
Derivatives incorporating the 1,3,4-oxadiazole unit alongside piperidine or pyridine have been synthesized and assessed for their anticancer potential. This demonstrates the relevance of these structural elements in the design of new anticancer agents, providing a direct link to the potential research applications of the compound (Abdo & Kamel, 2015).
Antiamoebic and Antibacterial Activities
Mannich base derivatives of 1,3,4-oxadiazole, featuring substitutions that may include structures analogous to the compound of interest, have shown promise in antiamoebic and antibacterial activities. This highlights the potential for such compounds in developing new treatments for infectious diseases (Siddiqui et al., 2012).
Safety and Hazards
The safety data sheet for “3-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyridine” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, mist, spray, and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of soap and water .
properties
IUPAC Name |
5-piperidin-4-yl-3-pyridin-3-yl-1,2,4-oxadiazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O.ClH/c1-2-10(8-14-5-1)11-15-12(17-16-11)9-3-6-13-7-4-9;/h1-2,5,8-9,13H,3-4,6-7H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUKNEHDUCFSPDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC(=NO2)C3=CN=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyridine hydrochloride |
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